Unii-3J3W5JL2HD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

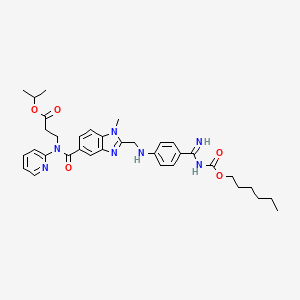

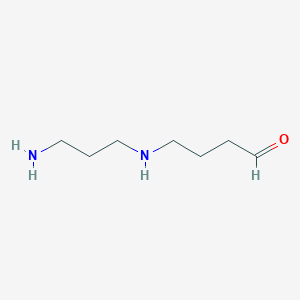

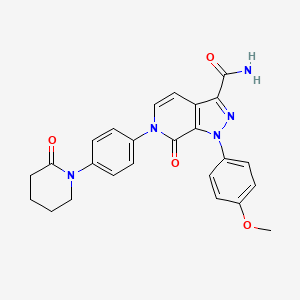

Dabigatran Etexilate Isopropyl Ester, with the Unique Ingredient Identifier (UNII) 3J3W5JL2HD, is a chemical compound with the molecular formula C35H43N7O5 .

Molecular Structure Analysis

The molecular structure of Dabigatran Etexilate Isopropyl Ester is represented by the formula C35H43N7O5 . This indicates that it is composed of 35 carbon atoms, 43 hydrogen atoms, 7 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance describe its behavior under specific conditions. These properties include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, the specific physical and chemical properties of Dabigatran Etexilate Isopropyl Ester are not provided in the search results.科学的研究の応用

Pharmaceutical Quality Control

Dabigatran etexilate impurity 1 is used in the pharmaceutical industry for quality control. A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran etexilate and estimation of its main three impurities in API and pharmaceutical dosage forms . This method is suitable for practical routine analysis of API and pharmaceutical dosage forms .

Drug Stability Studies

This compound is also used in drug stability studies. The stability profile of Dabigatran etexilate and its impurities can be estimated according to the ICH guidelines .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Dabigatran etexilate impurity 1, also known as 3J3W5JL2HD or Unii-3J3W5JL2HD, is a derivative of the parent compound, Dabigatran etexilate . The primary target of Dabigatran etexilate is thrombin, a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Dabigatran etexilate impurity 1, like its parent compound, is likely to act as a direct thrombin inhibitor . It binds to thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting blood clot formation . This interaction with thrombin is competitive and reversible .

Biochemical Pathways

The action of Dabigatran etexilate impurity 1 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation pathway . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

The pharmacokinetic properties of Dabigatran etexilate impurity 1 are likely to be similar to those of the parent compound, Dabigatran etexilate . Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran, by esterases in the plasma and liver . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of the action of Dabigatran etexilate impurity 1 is anticoagulation, or prevention of blood clot formation . By inhibiting thrombin, the compound prevents the formation of fibrin, thereby inhibiting the coagulation cascade and reducing the risk of thromboembolic events .

Action Environment

The action of Dabigatran etexilate impurity 1 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by conditions such as temperature and pH . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The compound should be handled with personal protective equipment, ensuring adequate ventilation and removing all sources of ignition . Furthermore, the compound’s action can be influenced by physiological factors such as renal function, which plays a key role in its clearance .

特性

IUPAC Name |

propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRRXRHFMPACFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1610758-19-4 |

Source

|

| Record name | Dabigatran etexilate isopropyl ester analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran etexilate isopropyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3W5JL2HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)